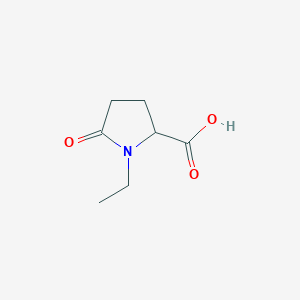

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid is a compound that is structurally related to various pyrrolidine derivatives, which have been extensively studied for their antibacterial properties. The compound is not directly mentioned in the provided papers, but its structural analogs have been synthesized and evaluated for their potential as antibacterial agents. For instance, compounds with substitutions on the pyrrolidine moiety, such as 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, have shown significant antibacterial activity .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted pyrrolidine with various carboxylic acid derivatives. For example, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid was achieved by reacting 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using X-ray diffraction and quantum chemical analysis. For instance, the crystal structure of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate was determined and compared with related compounds to study structure-activity relationships . These analyses are crucial for understanding the conformational preferences and potential reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by the substituents on the pyrrolidine ring and the carboxylic acid moiety. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation reactions to form pyrazolo[3,4-b]pyridin-3-ones . Similar reactivity patterns could be expected for this compound, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate revealed two crystallographically independent molecules in the asymmetric unit, which can affect the compound's solubility and stability . The properties of this compound would need to be determined experimentally, but insights can be gained from the study of related compounds.

科学的研究の応用

Antibacterial and Antifungal Properties

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid derivatives have been explored for their potential in antibacterial and antifungal applications. For instance, a study on pyrrolopyridine analogs of nalidixic acid, which includes structures related to this compound, showed antibacterial activity in vitro (Toja et al., 1986). Similarly, research on 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid demonstrated significant antibacterial activity, surpassing that of nalidixic, pipemidic, and piromidic acids (Corelli et al., 1984).

Anti-Cancer and Antimicrobial Activity

Compounds derived from this compound have shown promising anticancer and antimicrobial activities. A study on novel 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 cells, as well as significant antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Antioxidant Properties

Some derivatives of this compound exhibit potent antioxidant activities. A study involving a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain compounds demonstrated antioxidant activity higher than that of ascorbic acid (Tumosienė et al., 2019).

Synthesis of Complex Molecular Structures

The reactivity and structural versatility of this compound make it a valuable compound in synthesizing complex molecular structures. For example, it has been used in the synthesis of diverse supramolecular arrangements influenced by weak intermolecular interactions (Samipillai et al., 2016).

Inhibitory Effects on Biological Processes

Derivatives of this compound have shown inhibitory effects on certain biological processes. A study highlighted the effectiveness of L-2-imidazolidone-4-carboxylic acid, a related compound, as a competitive inhibitor of 5-oxoprolinase (van der Werf et al., 1973).

作用機序

Target of Action

It is known that pyrrolidine derivatives, which include 1-ethyl-5-oxopyrrolidine-2-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .

特性

IUPAC Name |

1-ethyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-8-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPBFFUIGQGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2546081.png)

![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2546091.png)

![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)